1,3-DI-TERT-BUTYLCYCLOPENTA-1,3-DIENE

C–H activation rhodium catalysis regioselectivity

1,3-Di-tert-butylcyclopentadiene (CAS 73046-16-9), also known as di-tert-butylcyclopentadiene, is a disubstituted cyclopentadiene of formula (Me₃C)₂C₅H₄ that serves as the conjugate acid of the sterically demanding di-tert-butylcyclopentadienyl ligand (abbreviated Cp‡⁻ or Cpt⁻). The compound exists as two regioisomers distinguished by the relative positions of the ring double bonds, which influences the substitution pattern of the resulting metal complexes.

Molecular Formula C13H22
Molecular Weight 178.31 g/mol
CAS No. 73046-16-9
Cat. No. B3029630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-DI-TERT-BUTYLCYCLOPENTA-1,3-DIENE
CAS73046-16-9
Molecular FormulaC13H22
Molecular Weight178.31 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC1)C(C)(C)C
InChIInChI=1S/C13H22/c1-12(2,3)10-7-8-11(9-10)13(4,5)6/h7,9H,8H2,1-6H3
InChIKeyYDQHBVMPIFXJPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Di-tert-butylcyclopentadiene CAS 73046-16-9 – Structural and Physicochemical Baseline for Ligand Precursor Procurement


1,3-Di-tert-butylcyclopentadiene (CAS 73046-16-9), also known as di-tert-butylcyclopentadiene, is a disubstituted cyclopentadiene of formula (Me₃C)₂C₅H₄ that serves as the conjugate acid of the sterically demanding di-tert-butylcyclopentadienyl ligand (abbreviated Cp‡⁻ or Cpt⁻) [1]. The compound exists as two regioisomers distinguished by the relative positions of the ring double bonds, which influences the substitution pattern of the resulting metal complexes [2]. As a colorless liquid soluble in organic solvents, it is the principal precursor to a broad family of metallocene and half-sandwich complexes of early and late transition metals, including Ti, Zr, Hf, Rh, Re, Ru, Ce, and Yb [3]. Its defining structural feature is the presence of two bulky tert-butyl substituents at the 1,3-positions, which impart intermediate steric hindrance – greater than monosubstituted Cp′ ligands but less than the peralkylated Cp* (C₅Me₅) or tri-tert-butylcyclopentadienyl analogs [4].

Why In-Class Cyclopentadiene Ligand Precursors Cannot Be Interchanged with 1,3-Di-tert-butylcyclopentadiene


Within the Cp ligand precursor family, even structurally similar members diverge substantially in steric profile, electronic character, and the resulting catalytic performance of their metal complexes. Unequivocal evidence from rhodium(III)-catalyzed C–H activation shows that replacing Cp* (C₅Me₅) with the 1,3-di-tert-butylcyclopentadienyl ligand (Cpt) preserves catalytic activity while markedly improving regioselectivity in alkyne insertion [1]. In olefin polymerization, ansa-zirconocene complexes bearing vicinal di-tert-butylcyclopentadienyl ligands exhibit solution-state ligand fluxionality down to −80 °C – behavior not observed with less hindered analogs – which directly impacts catalyst stereodynamics and polymer microstructure [2]. Furthermore, the pKa of di-tert-butylcyclopentadiene (≈16 in DMSO) is measurably higher than that of unsubstituted cyclopentadiene (pKa ≈ 15), reflecting the electron-donating effect of the tert-butyl groups that tunes the Lewis basicity of the conjugate base (Cp‡⁻) and consequently the electrophilicity of the resulting metal center [3]. These differences mean that a user substituting generic Cp, Cp*, or mono-tert-butylcyclopentadiene cannot reproduce the same steric-electronic balance and thus cannot reliably replicate the regioselectivity, thermal stability, or catalytic activity reported for Cpt-derived complexes.

Quantitative Differentiation Evidence for 1,3-Di-tert-butylcyclopentadiene Relative to Closest Analogs


Improved Regioselectivity with Preserved Yield in Rh(III)-Catalyzed Pyridone Synthesis – Cpt vs. Cp*

In a direct head-to-head comparison within the same study, the 1,3-di-tert-butylcyclopentadienyl-derived rhodium(III) precatalyst [CptRhCl₂]₂ delivered enhanced regioselectivity relative to the Cp* analog while maintaining equivalent catalytic activity and product yield. The Rovis group specifically synthesized a Cpt-bearing Rh(III) precatalyst and compared it to the established Cp*Rh(III) system [1]. Across multiple alkyne substrates, the Cpt ligand conferred higher degrees of regiocontrol in the alkyne insertion event without any loss in isolated yield.

C–H activation rhodium catalysis regioselectivity

CpttReO₃ Deoxydehydration Catalyst – Benchmarking Against Cp′ReO₃ Analogs

In a comparative study of substituted cyclopentadienyl trioxo-rhenium catalysts of the general formula Cp′ReO₃, the 1,3-di-tert-butylcyclopentadienyl variant (CpttReO₃, compound 2b) was synthesized alongside four other Cp′ReO₃ analogs and evaluated for catalytic deoxydehydration (DODH) of diols and biomass-derived polyols [1]. CpttReO₃ was obtained in 18% isolated yield from Re₂O₇ and the corresponding Cp′H, compared to 33% for Cp*ReO₃ (tetramethylcyclopentadienyl, 7b), 36% for the tetrahydroindenyl analog (6b), and only 4% for the triisopropylcyclopentadienyl analog (3b). Under optimized DODH conditions (2 mol% catalyst, 3-octanol as reductant/solvent), CpttReO₃ demonstrated competent catalytic activity for vicinal diol conversion [1].

deoxydehydration rhenium catalysis biomass conversion

Conformational Dynamics at −80 °C in ansa-Zirconocene Complexes – Unique Fluxional Behavior of Di-tert-butyl-Substituted Cp Ligand

Variable-temperature NMR studies of ansa-zirconocene dichloride Me₂Si(C₅H₄)(C₅H₂-3,4-tBu₂)ZrCl₂ bearing a vicinal di-tert-butylcyclopentadienyl ligand revealed that the two tert-butyl groups remain magnetically equivalent even at −80 °C [1]. This observation indicates very fast oscillation of the bridged cyclopentadienyl unit relative to the metal center, a dynamic behavior that is intimately linked to the steric profile conferred by the di-tert-butyl substitution pattern. Such low-temperature fluxionality is not characteristic of less hindered Cp or mono-alkyl-substituted ansa-metallocenes, where ring rotation is typically frozen at significantly higher temperatures.

olefin polymerization zirconocene catalyst fluxionality

pKa Shift and Electronic Tuning Relative to Unsubstituted Cyclopentadiene – Quantitative Basicity Difference

The acidity of di-tert-butylcyclopentadiene is measurably reduced relative to the parent cyclopentadiene due to the electron-donating inductive effect of the two tert-butyl substituents. The pKa of di-tert-butylcyclopentadiene in DMSO is reported as approximately 16, compared to approximately 15 for unsubstituted cyclopentadiene [1]. This pKa elevation of roughly one unit corresponds to a roughly tenfold decrease in acidity, meaning the conjugate base Cp‡⁻ is a stronger electron donor (more Lewis basic) than the unsubstituted Cp⁻ anion.

ligand basicity pKa electronic tuning

Commercial Availability with Defined Specifications – Purity ≥95% (GC), Density, and Storage Data

Commercially sourced 1,3-di-tert-butylcyclopentadiene (CAS 73046-16-9) is supplied with a minimum purity specification of ≥95% (by GC), as a transparent to yellow oil . The experimentally determined density is 0.875 g/cm³ (or 0.836 g/mL at 20 °C for the isomer mixture under CAS 120937-44-2), with a boiling point of 219.6 °C at 760 mmHg and a flash point of 9 °C . The recommended storage condition is +4 °C . These specifications differentiate the 1,3-di-tert-butylcyclopentadiene from higher-boiling and more sterically encumbered tri-tert-butylcyclopentadiene (which requires a third alkylation step and thus commands higher cost) and from the solid, lower-boiling pentamethylcyclopentadiene (Cp*H, mp ~ 48 °C, bp ~ 170 °C), each of which presents distinct handling, storage, and cost considerations for procurement.

procurement specifications purity physical properties

Regioisomeric Identity Enables Rational Ligand Design – Distinction from 1,2-Di-tert-butyl Isomer

The 1,3-di-tert-butyl substitution pattern of CAS 73046-16-9 yields a specific ligand geometry upon deprotonation and metal coordination in which the two bulky substituents occupy the 1,3-positions of the η⁵-cyclopentadienyl ring, creating a distinct steric pocket that differs fundamentally from the 1,2-di-tert-butylcyclopentadienyl isomer [1]. This geometric distinction has been experimentally validated: flash vacuum thermolysis of η⁵-oxocyclohexadienyl ruthenium complexes yields both the 1,3- and 1,2-di-tert-butylcyclopentadienyl ruthenium complexes (7 and 8, respectively), and these isomers do not interconvert under the thermolysis conditions [1]. The regiochemical identity is therefore kinetically stable and cannot be assumed to scramble during metalation.

regioisomer ligand design 1,3-substitution pattern

Priority Application Scenarios for 1,3-Di-tert-butylcyclopentadiene (CAS 73046-16-9) Based on Quantitative Differentiation Evidence


Rh(III)-Catalyzed Regioselective C–H Activation and Heterocycle Synthesis

When developing Rh(III)-catalyzed oxidative coupling reactions where regioselectivity of alkyne insertion determines the isomeric purity of the pyridone, isoquinolone, or related heterocyclic product, 1,3-di-tert-butylcyclopentadiene is the ligand precursor of choice. Direct evidence from the Rovis group shows that the Cpt-derived Rh(III) precatalyst delivers improved regioselectivity compared to the Cp* analog while maintaining equivalent catalytic activity and yield [4]. This makes CAS 73046-16-9 the preferred procurement option for laboratories engaged in late-stage C–H functionalization of pharmaceutical intermediates where isomer control is paramount.

Synthesis of Sterically Tuned ansa-Metallocene Olefin Polymerization Catalysts

For stereoselective α-olefin polymerization catalyst development, the di-tert-butyl-substituted cyclopentadienyl ligand provides a uniquely low rotational barrier (coalescence temperature below −80 °C) in ansa-zirconocene complexes [4]. This fluxional behavior directly influences polymer tacticity and molecular weight distribution. Procurement of 1,3-di-tert-butylcyclopentadiene is essential for accessing this catalyst architecture, which occupies a steric niche between unsubstituted Cp₂ZrCl₂-type systems and peralkylated analogs.

Rhenium-Catalyzed Deoxydehydration of Biomass-Derived Polyols

In the catalytic conversion of biomass-derived vicinal diols and polyols to alkenes via deoxydehydration, the CpttReO₃ catalyst (prepared from 1,3-di-tert-butylcyclopentadiene) represents a distinct entry within the Cp′ReO₃ catalyst series [4]. The 1,3-di-tert-butyl substitution imparts a steric-electronic profile that differs from tetramethyl-, tetrahydroindenyl-, or triisopropyl-substituted analogs, offering an additional dimension for catalyst optimization in sustainable chemistry workflows.

Rational Electronic Tuning of Early-Transition-Metal and f-Element Complexes

The electron-donating effect of the two tert-butyl groups, quantified by a pKa shift of approximately +1 unit relative to unsubstituted cyclopentadiene (pKa ≈ 16 vs. 15 in DMSO) [4], provides a predictable means of tuning metal center electrophilicity. This is particularly valuable in the design of f-element (Ce, Sm, Eu, Yb) metallocene complexes where strong electron donation enhances stability and modulates magnetic or optical properties. Procurement of CAS 73046-16-9 as the ligand precursor ensures access to this specific electronic tuning parameter.

Quote Request

Request a Quote for 1,3-DI-TERT-BUTYLCYCLOPENTA-1,3-DIENE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.